1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride, also known by its chemical formula C₈H₉ClNO, is a compound characterized by the presence of an amino group and a chloro substituent on an aromatic ring. This compound features a ketone functional group, which is significant for its reactivity and potential interactions in organic synthesis. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its stability and solubility in water .
Due to the lack of specific information, it is advisable to handle this compound with caution, assuming it might possess similar hazards to other chloro-substituted phenylacetones. These can include:
Always consult Safety Data Sheets (SDS) for similar compounds when handling unknown substances.
The information available on 1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride is limited. Future research could explore:
The presence of a reactive ketone group (C=O) and an amine group (NH2) suggests APCE.HCl could be a useful intermediate in the synthesis of more complex organic molecules. Ketones and amines are common functional groups found in many pharmaceuticals and other biologically active compounds.
The combination of an aromatic ring (benzene), a chlorine atom, and an amine group raises the possibility that APCE.HCl might possess some biological activity. However, there is no published research specifically investigating the medicinal properties of APCE.HCl itself. Researchers often use similar chemical structures as starting points for designing new drugs.
The synthesis of 1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride typically involves several steps:
These methods highlight the compound's accessibility for further research and application in organic synthesis .
1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride has potential applications in:
Future research could focus on these aspects to better understand its biological implications .
Several compounds share structural similarities with 1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Aminoacetophenone | Amino group on an aromatic ring | Lacks chloro substituent |
2-Chloroacetophenone | Chloro substituent but lacks amino group | More reactive due to absence of amino group |
4-Chlorobenzoyl chloride | Chlorine substituent on benzene | No amino functionality |
N-(4-Aminophenyl)acetamide | Contains both amine and acetamide groups | Different functional group leading to distinct reactivity |
These compounds illustrate variations in functional groups that influence their reactivity and potential applications. The unique combination of both amino and chloro groups in 1-(4-Amino-phenyl)-2-chloro-ethanone hydrochloride may provide unique pathways for synthesis and biological activity not found in the others .